molecular formula C17H18O2S B8089727 (S)-Spinol

(S)-Spinol

Cat. No.: B8089727
M. Wt: 286.4 g/mol
InChI Key: WRCSLAOUPJKNKP-UHFFFAOYSA-N
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Description

(S)-Spinol is a chiral compound that belongs to the class of organic molecules known as spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This compound is particularly interesting due to its stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Spinol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of spirocyclic ketones using chiral rhodium or ruthenium catalysts. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Pressure: Hydrogen gas at 1-5 atm

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (S)-Spinol undergoes various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of spirocyclic lactones.

    Reduction: Formation of spirocyclic alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

(S)-Spinol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of chiral drugs.

    Industry: Utilized in the production of chiral materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-Spinol involves its interaction with specific molecular targets, often through its chiral center. This interaction can influence the activity of enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

    ®-Spinol: The enantiomer of (S)-Spinol, with different stereochemistry and potentially different reactivity and applications.

    Spirocyclic Ketones: Compounds with similar spiro linkage but different functional groups.

    Chiral Alcohols: Compounds with similar chiral centers but different ring structures.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral catalysis.

Properties

IUPAC Name

3,3'-spirobi[1,2-dihydroindene]-4,4'-diol;sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2.H2S/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17;/h1-6,18-19H,7-10H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCSLAOUPJKNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4O.S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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